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Compound of Interest

Compound Name:

N-[2-(4-

hydroxyphenyl)ethyl]pyridine-2-

carboxamide

CAS No.: 791805-78-2

Cat. No.: B2790800

Get Quote

Validated Fragment Hit for Wnt Signaling Modulation
(Target: Notum)
Executive Summary
STK297890 (Chemical Name: N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide) is a

small-molecule picolinamide derivative widely utilized in Fragment-Based Drug Discovery

(FBDD). It has been crystallographically validated as a ligand for Notum, a carboxylesterase

that suppresses Wnt signaling. By inhibiting Notum, STK297890 prevents the de-

palmitoleoylation of Wnt proteins, thereby sustaining Wnt pathway activation—a critical

mechanism for regenerative medicine, specifically in osteoporosis (bone formation) and

neurodegeneration.

This guide provides a comprehensive analysis of STK297890’s physicochemical properties, its

mechanism of action within the Wnt interactome, and protocols for its use as a chemical

scaffold in hit-to-lead optimization.
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Chemical Identity & Properties
STK297890 represents a "privileged scaffold" combining a metal-chelating picolinamide

headgroup with a tyramine-derived tail, offering high ligand efficiency (LE) suitable for

crystallographic screening.

Physicochemical Data
Property Value Technical Note

Common ID STK297890 Vitas-M Laboratory Catalog ID

CAS Number 791805-78-2

IUPAC Name

N-[2-(4-

hydroxyphenyl)ethyl]pyridine-

2-carboxamide

SMILES
C1=CC=NC(=C1)C(=O)NCCC

2=CC=C(C=C2)O

Suitable for cheminformatics

import

InChIKey
YXENGKAXLJYJOP-

UHFFFAOYSA-N
Unique structural identifier

Mol.[1][2][3][4][5][6][7][8]

Weight
242.27 g/mol Ideal fragment size (<300 Da)

Formula C₁₄H₁₄N₂O₂

cLogP ~2.1 Good membrane permeability

PSA 62.2 Å²
Polar Surface Area < 140 Å²

(Rule of 3 compliant)

Solubility
DMSO (>50 mM); Ethanol (>10

mM)

Protocol: Dissolve in 100%

DMSO for stock.

Structural Analysis
The molecule consists of two key pharmacophores:
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Picolinamide Head: A pyridine ring adjacent to an amide. This motif is capable of bidentate

coordination with active site metals or forming water-mediated hydrogen bonds in the

catalytic pocket.

Tyramine Tail: A flexible ethyl linker ending in a phenol. The phenolic hydroxyl often engages

in H-bonding with backbone carbonyls or side-chain residues (e.g., Trp/Phe) via pi-stacking.

Biological Mechanism: Notum Inhibition[9]
The Target: Notum Pectinacetylesterase
Notum is an extracellular deacylase that specifically removes the palmitoleate moiety from Wnt

proteins. Since palmitoleoylation is essential for Wnt receptor binding (Frizzled), Notum activity

inactivates Wnt signaling.

Inhibitor Role: STK297890 binds to the catalytic pocket of Notum.

Outcome: Prevention of Wnt deacylation

Sustained Wnt Ligand Activity

Activation of

-catenin pathway

Osteoblast differentiation / Bone growth.

Pathway Visualization
The following diagram illustrates the logical flow of STK297890 intervention in the Wnt

signaling cascade.
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Figure 1: Mechanism of Action. STK297890 inhibits Notum, preserving the active palmitoleated

form of Wnt, which drives downstream osteogenic gene expression.

Experimental Protocols
Handling & Storage

Solid State: Store at -20°C under desiccated conditions. Stable for >2 years.

Stock Solution: Prepare a 50 mM stock in anhydrous DMSO. Aliquot into single-use vials to

avoid freeze-thaw cycles.

Quality Control: Verify purity via LC-MS before use. Expect a single peak at [M+H]+ = 243.1.
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In Vitro Notum Inhibition Assay (Fluorescence)
This assay uses a fluorogenic substrate (OPTS) to measure Notum esterase activity.

Materials:

Recombinant Human Notum (residues 81–451).

Substrate: Trisodium 8-octanoyloxypyrene-1,3,6-trisulfonate (OPTS).

Buffer: 25 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM MgCl₂, 1 mM DTT.

Protocol:

Preparation: Dilute STK297890 stock in assay buffer to 2x desired concentration (range: 0.1

μM to 100 μM).

Incubation: Mix 10 μL of Notum enzyme (final conc. 5 nM) with 10 μL of STK297890 solution

in a 384-well black plate. Incubate for 10 min at RT.

Initiation: Add 20 μL of OPTS substrate (final conc. 5 μM).

Measurement: Monitor fluorescence (Ex 485 nm / Em 535 nm) kinetically for 30 minutes.

Analysis: Calculate the slope of the linear phase. Determine IC50 by plotting % Inhibition vs.

Log[Concentration].

Crystallographic Soaking (Fragment Screening)
STK297890 is validated for X-ray crystallography soaking experiments (e.g., PDB 7BD2).

Crystals: Grow Notum crystals using sitting drop vapor diffusion (PEG 3350 precipitant).

Soak: Add STK297890 (dissolved in crystal buffer + 10% DMSO) to the drop at a final

concentration of 10–50 mM.

Duration: Soak for 1–2 hours. Longer soaks may degrade crystal quality due to high DMSO.

Harvest: Flash cool in liquid nitrogen and collect data.
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Supplier & Sourcing Data
STK297890 is primarily available through high-throughput screening (HTS) compound vendors.

It is not typically sold by general catalog suppliers (e.g., Sigma) under this specific name, but

rather by specialized library providers.

Supplier Catalog ID Purity Format

Vitas-M Laboratory STK297890 >90% (HTS grade)
Powder / DMSO

Solution

MolPort
MolPort-000-000-000

(Search via SMILES)
Varies Aggregator

ChemSpace
Search via CAS:

791805-78-2
Varies Aggregator

Procurement Note: When ordering, always provide the SMILES string or CAS 791805-78-2 to

ensure structural accuracy, as catalog IDs can change between library versions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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